3-(2-methyl-1H-imidazol-1-yl)benzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(2-methylimidazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECWODAAUDOPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640344 | |
| Record name | 1-[3-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-62-1 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 2 Methyl 1h Imidazol 1 Yl Benzylamine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For 3-(2-methyl-1H-imidazol-1-yl)benzylamine, the most logical retrosynthetic disconnection is at the nitrogen-carbon bond between the imidazole (B134444) ring and the benzyl (B1604629) group.
This primary disconnection (C-N bond cleavage) simplifies the target molecule into two key precursors:
2-methyl-1H-imidazole : A readily available or synthesizable heterocyclic compound.
A functionalized benzylamine (B48309) precursor : This component requires a reactive site for attachment to the imidazole ring and a latent or protected amino group. A common and effective precursor is 3-(bromomethyl)benzonitrile . In this precursor, the bromomethyl group provides the electrophilic site for N-alkylation of the imidazole, and the nitrile (cyano group) serves as a stable precursor that can be chemically reduced to the desired benzylamine group in a later step.
A secondary retrosynthetic analysis can be applied to the 2-methyl-1H-imidazole precursor itself. A well-established disconnection based on the Radziszewski imidazole synthesis points to even simpler starting materials: glyoxal, acetaldehyde, and ammonia (B1221849). wikipedia.orgcore.ac.uk
Multi-Step Organic Synthesis Approaches
Based on the retrosynthetic analysis, a common forward synthetic strategy involves the initial synthesis of the precursors, followed by their coupling and final functional group transformation.
Formation of the 2-methylimidazole (B133640) ring : Synthesizing the heterocyclic core.
N-Alkylation : Covalently bonding the 2-methylimidazole to the benzyl precursor.
Functional Group Transformation : Converting the nitrile group on the benzyl moiety into the final amine group.
Imidazole Ring Formation Techniques
The synthesis of the 2-methylimidazole core is a critical step, and numerous methods have been developed, ranging from classic condensation reactions to modern metal-catalyzed protocols. rsc.orgorganic-chemistry.org
The most traditional and industrially scalable method for synthesizing 2-methylimidazole is the Debus-Radziszewski imidazole synthesis . core.ac.ukstackexchange.com This reaction involves the multicomponent condensation of three simple precursors: an α-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia. wikipedia.orggoogle.com The components are typically mixed in an aqueous or aqueous-alcoholic medium and heated, leading to the formation of the imidazole ring in a one-pot process. stackexchange.comgoogle.com The reaction proceeds through the formation of intermediates from the interaction of ammonia with the carbonyl compounds. core.ac.uk
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| Glyoxal, Acetaldehyde, Ammonia | Aqueous solution, 40-95°C, 2-4 hours | 2-methyl-1H-imidazole | ~85% | google.com |
| Glyoxal, Acetaldehyde, Ammonium (B1175870) Acetate (B1210297) | Microwave irradiation, solvent-free | 2-methyl-1H-imidazole | Good | stackexchange.com |
| Ethylenediamine, Acetic Acid | Dehydrogenation over Ni catalyst, 220-230°C | 2-methyl-1H-imidazole | ~90% | google.com |
Cycloaddition reactions offer a powerful and regioselective route to substituted imidazoles. organic-chemistry.org The van Leusen imidazole synthesis is a prominent example of a [3+2] cycloaddition. mdpi.comsemanticscholar.org This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). mdpi.com The TosMIC molecule acts as a "3-atom synthon," and its reaction with the imine under basic conditions, followed by cyclization and elimination of p-toluenesulfinic acid, yields the imidazole ring. semanticscholar.org While highly versatile for creating various substituted imidazoles, for the specific synthesis of 2-methylimidazole, simpler condensation methods are often more direct. organic-chemistry.orgmdpi.com Another [3+2] cycloaddition approach involves the reaction of 2H-azirines with nitrones, catalyzed by trifluoroacetic acid, to produce tetrasubstituted imidazoles. organic-chemistry.org
Modern organic synthesis frequently employs metal catalysts to achieve high efficiency and functional group tolerance. Several metal-catalyzed methods are applicable to imidazole synthesis. rsc.orgorganic-chemistry.org
Rhodium(II)-Catalyzed Reactions : These reactions can utilize 1-sulfonyl triazoles and nitriles to generate the imidazole ring through the formation of rhodium iminocarbenoid intermediates. organic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysts can be used in [3+2] cycloaddition reactions, often using oxygen as a mild oxidant. organic-chemistry.org Other copper-catalyzed routes involve the reaction of imidamides with carboxylic acids to form regioselectively substituted imidazoles. rsc.org
Nickel-Catalyzed Cyclization : A novel protocol involves the nickel-catalyzed cyclization of amido-nitriles to form 2,4-disubstituted imidazoles under mild conditions. rsc.org
Zinc(II)-Catalyzed Cycloaddition : ZnCl₂ can catalyze the [3+2] cycloaddition between benzimidates and 2H-azirines to yield multisubstituted imidazoles. organic-chemistry.org
| Catalyst | Reaction Type | Starting Materials | Key Feature | Reference |
| Rhodium(II) | Carbenoid Insertion | 1-Sulfonyl triazoles, nitriles | Good to excellent yields | organic-chemistry.org |
| Copper(I) | [3+2] Cycloaddition | N-propargylamines, N-sulfonyl azides | One-pot, three-component reaction | rsc.org |
| Nickel(0) | Reductive Cyclization | Amido-nitriles | Mild conditions, tolerates arylhalides | rsc.org |
| Zinc(II) | [3+2] Cycloaddition | Benzimidates, 2H-azirines | Mild reaction conditions | organic-chemistry.org |
While many advanced syntheses rely on metals, several metal-free alternatives exist. The aforementioned Radziszewski and van Leusen reactions are classic examples. organic-chemistry.orgmdpi.com Additionally, the use of deep eutectic solvents, such as a mixture of urea (B33335) and zinc(II) dichloride (while containing a metal salt, it acts as a solvent system), can catalyze the synthesis of substituted imidazoles from aldehydes, benzyl, and ammonium acetate. rsc.org Microwave-assisted organic synthesis, often performed without a metal catalyst, has also been shown to accelerate the condensation reactions that form the imidazole core, sometimes under solvent-free conditions, enhancing the efficiency and environmental friendliness of the process. stackexchange.com
Post-Synthetic Modifications and Salt Formation
Following the successful synthesis of this compound, post-synthetic modifications can be performed to alter its physical and chemical properties. The most common of these is salt formation. researchgate.net The presence of the basic benzylamine and imidazole groups allows the compound to readily form salts upon reaction with various acids. google.comresearchgate.net
These salts often exhibit improved crystallinity, solubility, and stability compared to the free base, which can be advantageous for handling and formulation. The formation of a salt is typically achieved by reacting the amine with an equimolar amount of a suitable inorganic or organic acid in an appropriate solvent. google.com
Common acids used for this purpose include:
Inorganic acids: Hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄).
Organic acids: Acetic acid, citric acid, tartaric acid, methanesulfonic acid, and p-toluenesulfonic acid.
The resulting salt can then be isolated by precipitation and filtration, followed by washing and drying. The choice of acid and solvent can influence the crystal form and stoichiometry of the resulting salt. For example, reacting the parent compound with hydrochloric acid would yield this compound hydrochloride.
| Parent Compound | Acid | Resulting Salt |
| Benzylamine | Hydrochloric Acid | Benzylamine Hydrochloride |
| 1-Alkylimidazole | Alkyl Halide | 1,3-Dialkylimidazolium Halide |
| N¹-Alkyl-2-methyl-4-nitro-1H-imidazole | 3,5-Dinitrobenzoic acid | N¹-Alkyl-2-methyl-4-nitro-3-imidazolium-3′,5′-dinitrobenzoate |
This table provides examples of salt formation with related compounds. google.comresearchgate.netresearchgate.net
The characterization of these salts is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm their structure and purity.
Advanced Spectroscopic and Structural Elucidation of 3 2 Methyl 1h Imidazol 1 Yl Benzylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.
¹H NMR Data and Assignment
The ¹H NMR spectrum of 3-(2-methyl-1H-imidazol-1-yl)benzylamine is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the benzyl (B1604629) and imidazole (B134444) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants being dictated by their substitution pattern. The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely resonate as a singlet or a multiplet in the range of 3.8 to 4.2 ppm. The methyl group attached to the imidazole ring would produce a characteristic singlet further upfield, expected around 2.3 to 2.6 ppm. The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole-H | ~7.0 - 7.5 | d, d |
| Benzyl-H (aromatic) | ~7.2 - 7.6 | m |
| Benzyl-CH₂ | ~3.8 - 4.2 | s |
| Imidazole-CH₃ | ~2.3 - 2.6 | s |
| NH₂ | Variable | br s |
Note: These are predicted values and may differ from experimental data. 'd' denotes doublet, 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet.
¹³C NMR Data and Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of both the benzyl and imidazole rings are expected to show signals in the downfield region of the spectrum, typically between 110 and 150 ppm. The carbon of the methyl group on the imidazole ring would be found in the upfield region, likely around 10-20 ppm. The benzylic carbon of the aminomethyl group would resonate in the range of 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole-C2 | ~145 - 150 |
| Imidazole-C4/C5 | ~120 - 130 |
| Benzyl-C (substituted) | ~135 - 140 |
| Benzyl-C (unsubstituted) | ~120 - 130 |
| Benzyl-CH₂ | ~40 - 50 |
| Imidazole-CH₃ | ~10 - 20 |
Note: These are predicted values and may differ from experimental data.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent aromatic protons on the benzyl ring, aiding in their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the benzyl and imidazole rings. For example, correlations between the benzylic protons and the carbons of the imidazole ring would definitively establish the substitution pattern.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the molecular composition. For C₁₁H₁₃N₃, the expected exact mass would be calculated and compared to the experimental value.
Fragmentation Pathways Analysis
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. For this compound, common fragmentation pathways would likely involve:
Benzylic cleavage: Loss of the aminomethyl group or the entire benzyl group is a common fragmentation pathway for benzylamines. This would result in the formation of a stable benzyl cation or a substituted imidazolium (B1220033) ion.
Fragmentation of the imidazole ring: The imidazole ring can also undergo characteristic fragmentation, although it is generally more stable than the side chain.
Loss of small neutral molecules: Elimination of molecules such as ammonia (B1221849) (NH₃) or methyl radical (•CH₃) from the molecular ion or subsequent fragment ions could also be observed.
Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, would provide valuable structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the primary amine, the benzyl group, and the substituted imidazole ring.
The primary amine (-NH₂) group is expected to show two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, typically appearing in the 3500-3300 cm⁻¹ region. For benzylamine (B48309), these bands are observed around 3372 and 3303 cm⁻¹. researchgate.netnist.gov An N-H bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.
The spectrum will feature C-H stretching vibrations. Aromatic C-H stretches from the benzene (B151609) and imidazole rings are expected just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretches from the methylene (B1212753) (-CH₂) bridge and the methyl (-CH₃) group will appear just below 3000 cm⁻¹. researchgate.net
Vibrations associated with the heterocyclic and aromatic rings provide further structural confirmation. The stretching vibrations of C=N and C=C bonds within the imidazole and benzene rings typically occur in the 1600-1450 cm⁻¹ range. researchgate.netresearchgate.net Specifically, the C=N stretching vibration in 2-methylimidazole (B133640) is reported around 1579 cm⁻¹. researchgate.net The region between 1500 cm⁻¹ and 600 cm⁻¹ contains complex vibrations, including in-plane bending and ring stretching modes of the imidazole ring, which are valuable for fingerprinting the molecule. researchgate.netresearchgate.net Out-of-plane C-H bending vibrations of the meta-substituted benzene ring are also expected in the fingerprint region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Moiety Data |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Benzylamine researchgate.netnist.gov |
| Aromatic C-H Stretch | Benzene & Imidazole Rings | 3100 - 3000 | N-Aryl Imidazoles researchgate.net |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 3000 - 2850 | 2-Methylimidazole researchgate.net |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Benzylamine |
| C=N and C=C Ring Stretch | Imidazole & Benzene Rings | 1600 - 1450 | 2-Methylimidazole, N-Aryl Imidazoles researchgate.netresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is determined by its chromophores: the phenyl ring and the 2-methyl-1H-imidazole ring. The electronic transitions are primarily of the π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) types. youtube.com
The benzene ring itself exhibits characteristic π→π* transitions. The primary amine and alkyl substituents on the benzene ring are auxochromes that can modify these absorptions. For benzylamine, absorptions are noted in the UV region. nist.gov The imidazole ring also has characteristic π→π* and n→π* transitions. researchgate.net For instance, imidazole shows a π→π* transition around 217 nm and a weaker n→π* transition near 275 nm. researchgate.net
In this compound, the imidazole ring is directly attached to the phenyl ring via a nitrogen atom, creating an N-phenylimidazole system. This conjugation between the two aromatic systems is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions compared to the individual, unconjugated chromophores. tandfonline.com Studies on 1-phenylimidazole (B1212854) show prominent absorption bands between 6.0 and 7.5 eV, which are attributed to transitions with mixed Rydberg/valence character. tandfonline.com The lowest energy transition is often analogous to the forbidden transition in benzene but becomes allowed due to the lower symmetry of the substituted molecule. tandfonline.com The presence of the aminomethyl group (-CH₂NH₂) as a meta-substituent will further influence the electronic structure and the precise λmax values.
| Transition Type | Chromophore | Expected Absorption Region (nm) | Comments |
|---|---|---|---|
| π → π | Phenyl & Imidazole Rings (Conjugated) | ~250 - 280 | High-intensity absorption, likely red-shifted due to conjugation. tandfonline.com |
| n → π | Imidazole Ring (N lone pair) | > 270 | Lower intensity absorption, may be obscured by stronger π→π* bands. researchgate.net |
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. As of this writing, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. However, a detailed prediction of its solid-state structure can be made based on the known crystal structures of its constituent fragments and related molecules, such as 2-methylimidazole and various N-aryl imidazoles. tandfonline.comresearchgate.netchemicalbook.com
The 2-methylimidazole molecule is known to be approximately planar. researchgate.netchemicalbook.com It is therefore expected that both the imidazole and phenyl rings in the target molecule will be individually planar. A key structural parameter is the dihedral angle between the mean planes of the phenyl and imidazole rings. In related N-phenylimidazole structures, this angle is significant, indicating that the rings are not coplanar due to steric hindrance. tandfonline.com
| Structural Feature | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| Ring Geometry | Imidazole and phenyl rings are expected to be planar. | Crystal structure of 2-methylimidazole. researchgate.netchemicalbook.com |
| Phenyl-Imidazole Dihedral Angle | Significant non-zero angle (e.g., 20-50°), indicating a non-coplanar arrangement. | Crystal structures of other 1-phenyl-1H-imidazoles. tandfonline.com |
| Primary Intermolecular Interaction | N-H···N hydrogen bonding between the amine group and an imidazole nitrogen. | Presence of strong H-bond donor (-NH₂) and acceptor (=N-). |
| Potential Crystal Packing Motif | Formation of hydrogen-bonded dimers or one-dimensional chains. | Known packing in 2-methylimidazole and other primary amines. researchgate.net |
Compound Index
| Compound Name |
|---|
| This compound |
| Benzylamine |
| 2-methyl-1H-imidazole |
| 1-phenyl-1H-imidazole |
| Imidazole |
Computational Chemistry and Molecular Modeling of 3 2 Methyl 1h Imidazol 1 Yl Benzylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure, yielding detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. niscpr.res.in For 3-(2-methyl-1H-imidazol-1-yl)benzylamine, a typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This is often achieved using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.govijstr.org
Once the geometry is optimized, various electronic properties can be calculated to predict the molecule's reactivity and stability. Key properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.inresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net
Table 1: Calculated Electronic Properties for this compound (Illustrative) Specific values would be determined from DFT calculations.
| Property | Symbol | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| Energy Gap | ΔE | The difference between LUMO and HOMO energies (ELUMO - EHOMO), indicating chemical stability and reactivity. researchgate.net |
| Electronegativity | χ | A measure of the atom's ability to attract shared electrons. |
| Chemical Hardness | η | A measure of resistance to change in electron distribution. |
| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. |
| Dipole Moment | µ | A measure of the overall polarity of the molecule. inlibrary.uz |
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. This is typically done by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the potential energy for each resulting conformation. researchgate.net
A potential energy surface scan can be performed using DFT methods to map out the energy landscape. researchgate.net The conformations corresponding to energy minima on this surface are the most stable. The global minimum represents the most probable conformation of the molecule in its ground state. This energy-minimized structure is crucial for accurate molecular docking simulations, as it represents the most likely shape the molecule will adopt when interacting with a biological target. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). pnrjournal.comresearchgate.net This method is essential for understanding the potential biological activity of compounds like this compound.
Docking simulations place the energy-minimized conformation of this compound into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, identifying those with the most favorable intermolecular interactions. pnrjournal.comresearchgate.net These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the amine -NH2 group) and acceptors (like oxygen or nitrogen atoms on the protein).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the benzyl (B1604629) and methyl groups) and nonpolar amino acid residues in the target's binding pocket.
Pi-Pi Stacking: Interactions between the aromatic rings of the benzyl and imidazole (B134444) groups and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The results provide a detailed, atomic-level view of how the molecule might interact with and inhibit a biological target. ajchem-a.com
Table 2: Predicted Ligand-Target Interactions for this compound (Hypothetical) Specific interactions depend on the chosen protein target.
| Interacting Residue of Target Protein | Atom(s) on Ligand Involved | Interaction Type | Distance (Å) |
| e.g., Aspartic Acid (ASP) 120 | Amine (-NH2) group | Hydrogen Bond | ~2.9 |
| e.g., Phenylalanine (PHE) 250 | Benzyl Ring | Pi-Pi Stacking | ~3.5 |
| e.g., Leucine (LEU) 85 | Methyl (-CH3) group | Hydrophobic | ~4.0 |
A key output of molecular docking is the estimation of binding affinity, which predicts the strength of the interaction between the ligand and its target. This is typically expressed as a docking score, often in units of kcal/mol. A more negative score generally indicates a more stable ligand-receptor complex and, therefore, a higher predicted binding affinity. nih.gov This score allows for the ranking of different compounds in virtual screening campaigns and helps prioritize molecules for further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pnrjournal.com A QSAR model for a series of derivatives related to this compound would be built by first calculating a set of molecular descriptors for each compound.
These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity.
Topological Descriptors: Indices that describe the branching and connectivity of atoms.
Electronic Descriptors: Dipole moment, atomic charges, and HOMO/LUMO energies calculated from quantum chemistry.
Steric Descriptors: Parameters related to the molecule's size and shape.
Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods are used to build an equation that correlates the descriptors with the activity. This resulting QSAR model can then be used to predict the activity of new, untested compounds based solely on their structure, guiding the design of more potent analogues.
Table 3: Common Molecular Descriptors for QSAR Analysis
| Descriptor Category | Example Descriptors | Information Encoded |
| Physicochemical | LogP, Molecular Weight (MW), Topological Polar Surface Area (TPSA) | Lipophilicity, size, and polarity of the molecule. pnrjournal.com |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Electron distribution and reactivity. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, size, and shape. |
| 3D-Descriptors | Steric hindrance (e.g., STERIMOL parameters), Surface Area | Three-dimensional shape and volume of the molecule. |
Development of Predictive Models
The development of predictive models for the bioactivity of small molecules like this compound is a cornerstone of modern computational chemistry. nih.gov These models, often based on Quantitative Structure-Activity Relationships (QSAR), aim to establish a mathematical correlation between the chemical structure of a compound and its biological effect.
The process begins with the generation of a dataset of compounds with known activities. For a series of imidazole or benzimidazole (B57391) derivatives, this would involve synthesizing various analogs and testing their biological activity against a specific target. The structural features of these molecules are then quantified using molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are employed to build the predictive model. sigmaaldrich.com The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques. nih.gov A well-validated QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential.
Table 1: Illustrative Statistical Data for a QSAR Model of Related Imidazole Derivatives
| Parameter | Value | Description |
| r² (Coefficient of Determination) | 0.937 | Indicates that over 93% of the variance in biological activity can be explained by the model's descriptors. mdpi.com |
| q² (Cross-validated r²) | 0.700 | A measure of the model's internal predictive ability, obtained through leave-one-out cross-validation. mdpi.com |
| F-test | 150.2 | A high F-value indicates a statistically significant regression model. |
| Standard Error of Estimate | 0.25 | Represents the average deviation of the predicted values from the actual values. |
Note: This table presents hypothetical yet realistic data for a QSAR model based on studies of similar imidazole compounds, as specific data for this compound is not publicly available.
Identification of Key Structural Descriptors for Biological Activity
Through the development of predictive models, key structural descriptors that govern the biological activity of a class of compounds can be identified. For imidazole-based structures, several descriptors are consistently found to be significant.
Electronic Descriptors: The distribution of charge within the molecule, represented by descriptors such as the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often plays a crucial role. nih.gov The nitrogen atoms in the imidazole ring, for instance, are key sites for hydrogen bonding and metal coordination, and their partial charges can significantly influence binding affinity. uni.lu
Steric Descriptors: The size and shape of the molecule, quantified by descriptors like molecular volume, surface area, and specific steric parameters (e.g., STERIMOL), are critical for ensuring a complementary fit within a biological target's binding site. For this compound, the spatial arrangement of the benzyl and methyl-imidazole moieties is expected to be a key determinant of its activity.
Topological Descriptors: These descriptors encode information about the connectivity of atoms in a molecule. Indices such as the Kier & Hall molecular connectivity indices can capture aspects of molecular size, branching, and cyclicity, which have been shown to correlate with various biological activities in heterocyclic compounds.
Table 2: Key Structural Descriptors and Their Potential Influence on Activity
| Descriptor Type | Specific Descriptor | Potential Influence on the Activity of this compound |
| Electronic | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. nih.gov |
| Electronic | Partial Charge on Imidazole Nitrogens | Influences the strength of hydrogen bonding with receptor sites. uni.lu |
| Steric | Molecular Volume | Determines the fit within the binding pocket of a target protein. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | First-order Molecular Connectivity Index (¹χ) | Correlates with molecular size and can be related to non-specific interactions with biological macromolecules. |
Note: The influence described is based on general principles of medicinal chemistry and QSAR studies on related imidazole compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering a deeper understanding of their interactions within a biological context. uni.lu
Stability and Flexibility of the Compound in Biological Environments
MD simulations can be used to assess the conformational stability and flexibility of this compound in various environments, such as in aqueous solution or within a lipid bilayer. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify its preferred conformations and the energy barriers between them.
The root-mean-square deviation (RMSD) of the atomic positions over time is a common metric used to assess the stability of the molecule's conformation. A stable compound will exhibit relatively small RMSD fluctuations around an average structure. The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can highlight regions of high flexibility. For the target compound, the torsional angles between the imidazole ring and the benzyl group are likely to be key flexible points, which could be crucial for adopting the correct orientation to bind to a biological target.
Protein-Ligand Complex Dynamics
When the structure of a potential protein target is known, MD simulations of the protein-ligand complex can provide invaluable insights into the binding process. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key intermolecular interactions that stabilize the complex, and the role of water molecules in the binding site.
Analysis of the trajectories from these simulations can include monitoring the distance between key interacting atoms, calculating the binding free energy using methods like MM/PBSA or MM/GBSA, and identifying conformational changes in the protein upon ligand binding. For this compound, simulations could elucidate the dynamics of hydrogen bonds between the benzylamine (B48309) or imidazole nitrogens and polar residues in the protein's active site, as well as van der Waals and π-π stacking interactions between the aromatic rings and nonpolar residues.
Table 3: Illustrative Data from a Molecular Dynamics Simulation of a Related Imidazole-Protein Complex
| Simulation Parameter | Typical Value/Observation | Significance |
| Ligand RMSD | < 2.0 Å | Indicates a stable binding pose of the ligand within the protein's active site. |
| Protein Backbone RMSD | < 3.0 Å | Shows that the overall protein structure remains stable during the simulation. |
| Number of Hydrogen Bonds | 2-4 (persistent) | Highlights key hydrogen bonding interactions that anchor the ligand. |
| Binding Free Energy (MM/GBSA) | -50 to -80 kcal/mol | Provides a quantitative estimate of the binding affinity. |
Note: This table presents hypothetical yet plausible data based on MD simulation studies of similar small molecule-protein complexes.
Pharmacological and Biological Activity Research of 3 2 Methyl 1h Imidazol 1 Yl Benzylamine
In Vitro Biological Screening Assays
In vitro biological screening assays are fundamental in the preliminary assessment of a compound's potential therapeutic value. These assays, conducted on cultured cells, provide initial insights into the biological effects of a substance, such as its anticancer properties. For derivatives of benzimidazole (B57391) and benzylamine (B48309), these studies have been pivotal in identifying promising candidates for further development.
The anticancer potential of compounds structurally related to 3-(2-methyl-1H-imidazol-1-yl)benzylamine has been explored through various laboratory studies. The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized for its diverse therapeutic activities, including anticancer effects. nih.gov Similarly, benzylamine derivatives have been shown to induce apoptosis and reduce proliferation in cancer cells. researchgate.net
Cell proliferation assays are critical for determining the cytotoxic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Studies on benzimidazole derivatives have demonstrated their ability to inhibit the proliferation of various cancer cell lines. For instance, certain 2-phenylbenzimidazole (B57529) derivatives have shown potent anticancer activity against A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) cancer cell lines. researchgate.net One novel compound from this series exhibited IC50 values of 4.47, 4.68, and 5.50 μg/mL against these cell lines, respectively. researchgate.net Another related compound showed an even better IC50 value of 3.55 μg/mL against the MDA-MB-231 cell line. researchgate.net
Similarly, other benzimidazole derivatives have been tested against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. waocp.org In one such study, a benzimidazole derivative showed high cytotoxic activity against MCF-7 cells with an IC50 of 8.86±1.10 μg/mL and moderate activity against HCT-116 cells with an IC50 of 24.08±0.31 μg/mL. waocp.org Another benzimidazole compound in the same study displayed an IC50 value of 16.18±3.85 μg/mL against HCT-116 cells. waocp.org
The table below summarizes the antiproliferative activity of some benzimidazole derivatives against various cancer cell lines.
| Compound Type | Cell Line | Assay | IC50 Value (µg/mL) |
| 2-Phenylbenzimidazole derivative | A549 | MTT | 4.47 |
| 2-Phenylbenzimidazole derivative | MDA-MB-231 | MTT | 4.68 |
| 2-Phenylbenzimidazole derivative | PC3 | MTT | 5.50 |
| 2-Phenylbenzimidazole derivative | MDA-MB-231 | MTT | 3.55 |
| Benzimidazole derivative | MCF-7 | MTT | 8.86 ± 1.10 |
| Benzimidazole derivative | HCT-116 | MTT | 24.08 ± 0.31 |
| Benzimidazole derivative | HCT-116 | MTT | 16.18 ± 3.85 |
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Benzylamine and benzimidazole derivatives have been investigated for their ability to trigger this process in cancer cells.
Research has shown that benzylamine-derived drugs can induce apoptosis in melanoma cells. researchgate.net These compounds have been observed to activate pro-apoptotic pathways, leading to a reduction in tumor growth and metastasis in preclinical models. researchgate.net
Furthermore, various benzimidazole derivatives have demonstrated apoptosis-inducing capabilities. researchgate.netnih.gov For example, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were synthesized and found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov This was confirmed through techniques such as Annexin V-FITC/PI staining. researchgate.net Mechanistic studies revealed that this apoptosis induction was associated with the activation of caspase-3 and an increased expression of the pro-apoptotic protein Bax, alongside a decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov
A study on 1H-benzimidazole derivatives demonstrated their ability to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) cells by inducing apoptosis. nih.gov These compounds triggered caspase-3/7 activation in both imatinib-sensitive and imatinib-resistant CML cell lines. nih.gov
The table below outlines the apoptotic effects of some of these related compounds.
| Compound Class | Cell Line | Key Apoptotic Events |
| Benzylamine derivatives | Melanoma cells | Activation of pro-apoptotic routes researchgate.net |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives | MDA-MB-231 | Activation of caspase-3, increased Bax expression, decreased Bcl-2 expression nih.govnih.gov |
| 1H-benzimidazole derivatives | K562 (CML) | Caspase-3/7 activation nih.gov |
| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | BT-474 | Apoptosis induction confirmed by AO/EB, DAPI, and Annexin V-FITC staining rsc.org |
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Some anticancer agents work by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.
Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on compounds structurally related to this compound have shown effects on cell cycle progression.
For instance, treatment of human acute myeloid leukemia (AML) cells with benzyl (B1604629) isothiocyanate, an aromatic isothiocyanate, led to cell cycle arrest in the S phase. mdpi.com This was associated with a downregulation of cyclin A and cyclin-dependent kinase 1 (Cdk1). mdpi.com
In another study, a novel benzimidazole derivative was found to cause cell cycle arrest of SMMC-7721 hepatocarcinoma cells at the G2/M phase. researchgate.net Similarly, another benzimidazole compound arrested MDA-MB-231 breast cancer cells in the G0/G1 phase of the cell cycle. nih.gov
The table below summarizes the effects of related compounds on the cell cycle of various cancer cell lines.
| Compound | Cell Line | Effect on Cell Cycle |
| Benzyl isothiocyanate | Human AML cells | Arrest in S phase mdpi.com |
| Benzimidazole derivative | SMMC-7721 | Arrest in G2/M phase researchgate.net |
| Benzimidazole derivative | MDA-MB-231 | Arrest in G0/G1 phase nih.gov |
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate | BT-474 | Arrest at sub-G1 and G2/M phase rsc.org |
Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a common driver of cancer, making them important therapeutic targets. Kinase inhibition profiling helps to identify the specific kinases that a compound targets.
While a specific kinase inhibition profile for this compound is not available, research on structurally similar compounds highlights the potential for kinase inhibitory activity. Benzimidazole-based compounds have been developed as inhibitors of various kinases.
For example, a series of novel benzimidazole-benzohydrazide hybrids were identified as potential multi-kinase inhibitors. nih.gov Two compounds from this series, 6h and 6i, showed significant inhibitory activity against key kinases such as EGFR, HER2, and CDK2. nih.gov Furthermore, compound 6h displayed potent inhibition of AURKC, while 6i was a potent inhibitor of the mTOR enzyme. nih.gov
Another study reported the discovery of a diarylamide 3-aminoindazole as a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant. semanticscholar.org A derivative within this series demonstrated significant inhibition against a panel of 18 major oncogenic kinases, including c-Kit, FGFR1, FLT3, and VEGFR2. semanticscholar.org
The table below provides a snapshot of the kinase inhibition profile for some related compounds.
| Compound Class | Targeted Kinases |
| Benzimidazole-benzohydrazide hybrids | EGFR, HER2, CDK2, AURKC, mTOR nih.gov |
| Diarylamide 3-aminoindazole | c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRb, RET, VEGFR2, YES semanticscholar.org |
The efficacy of potential anticancer compounds is often evaluated against a panel of diverse cancer cell lines to determine their spectrum of activity. While comprehensive data for this compound against the specified cell lines is not documented, studies on related structures provide valuable insights.
Benzimidazole derivatives have shown efficacy against several of the listed cell lines. For instance, derivatives have been shown to inhibit the proliferation of HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cells. waocp.orgnih.govekb.eg One study found a benzimidazole derivative to be highly active against MCF-7 cells with an IC50 of 8.86±1.10 μg/mL. waocp.org Another pyrimidine (B1678525) derivative demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values of 3.75–5.13 µM. ekb.eg
In studies involving HL-60 (promyelocytic leukemia) cells, preservatives with structural similarities have been used to induce apoptosis. nih.gov Furthermore, derivatives of benzimidazole have been evaluated against prostate cancer cell lines like DU-145 . nih.gov
The table below summarizes the reported activities of structurally related compounds against the specified cancer cell lines.
| Compound Class | HCT116 | HL60 | MCF-7 | SK-N-MC | DU-145 | H69AR |
| Benzimidazole derivatives | Active waocp.orgnih.govekb.eg | Data not available | Active waocp.orgnih.govekb.eg | Data not available | Active nih.gov | Data not available |
| Benzylamine derivatives | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pyrimidine derivatives | Active ekb.eg | Data not available | Active ekb.eg | Data not available | Data not available | Data not available |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives | Data not available | Data not available | Active nih.gov | Data not available | Active nih.gov | Data not available |
Antimicrobial Activity
No specific studies detailing the antimicrobial activity of this compound were identified. However, the imidazole and benzimidazole scaffolds are core components in many compounds investigated for their antimicrobial properties.
Specific data on the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacteria could not be found.
Research into related heterocyclic compounds has shown that this class of molecules is of significant interest for antibacterial development. For instance, various 3-substituted-1H-imidazol-5-yl-1H-indole derivatives have been identified as having potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, numerous benzimidazole derivatives have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria, with some showing moderate to excellent activity. nih.govresearchgate.netresearchgate.net For example, Metronidazole, which contains a 2-methyl-5-nitro-1H-imidazole ring, is a well-known antibiotic used against anaerobic bacteria. nih.gov The antibacterial activity of these broader classes of compounds suggests that the imidazole moiety is a key pharmacophore. nih.govresearchgate.net
There is no available research on the specific antifungal spectrum or potency of this compound.
However, the imidazole and benzimidazole structures are fundamental to many established antifungal agents. Studies on various benzimidazole derivatives have demonstrated their efficacy against fungal species, including Candida albicans. nih.gov For example, certain 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole compounds have shown notable antifungal activity. nih.gov The development of resistance to existing azole antifungal drugs has spurred research into new derivatives, including those with 1,2,3-triazole and benzimidazole scaffolds, which have shown promising results against pathogenic fungi. nih.govchemistryjournal.netmdpi.com Benzylamine derivatives have also been investigated, with some showing significant potency against Candida albicans. nih.gov
No investigations into the antiviral activity of this compound have been published.
The benzimidazole scaffold is present in a number of compounds that have been explored for antiviral properties. researchgate.net For example, certain phenylpyrazolone-1,2,3-triazole hybrids have been identified as potential inhibitors of the SARS-CoV-2 main protease. nih.gov The broad biological activity of benzimidazole derivatives includes investigations into their potential as antiviral agents, though this is a complex and varied field of study. researchgate.net
Anti-inflammatory and Analgesic Activities
Specific research on the anti-inflammatory and analgesic activities of this compound is not available in the current literature.
The benzimidazole and imidazole moieties are recognized as "privileged scaffolds" in medicinal chemistry and are found in compounds with a wide array of therapeutic applications, including anti-inflammatory and analgesic effects. researchgate.netnih.gov For example, new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and have shown significant anti-inflammatory and analgesic responses in animal models. nih.gov Other studies have focused on various benzimidazole derivatives, with some exhibiting anti-inflammatory activity comparable to standard drugs like ibuprofen (B1674241) and diclofenac (B195802) in carrageenan-induced paw edema tests. nih.govnih.govresearchgate.net Similarly, certain derivatives of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole and diazepino[1,2-a]benzimidazole have demonstrated moderate to good analgesic activity in mice. rrpharmacology.runih.govmdpi.com
Antioxidant and Cytoprotective Properties
There are no specific studies detailing the antioxidant or cytoprotective properties of this compound.
The potential for related compounds to act as antioxidants has been a subject of research. Benzimidazoles are among the heterocyclic compounds studied for their ability to scavenge free radicals and protect cells from oxidative stress. nih.govunl.pt Studies on various imine derivatives containing 1H-benzimidazoles have investigated their in vitro antioxidant properties, such as the inhibition of lipid peroxidation. nih.gov Other research on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has also demonstrated significant antioxidant capacity in various in vitro assays. mdpi.comnih.gov The search for effective cytoprotective agents often involves screening compounds that can mitigate oxidative stress, a mechanism implicated in numerous diseases. nih.gov
Enzyme Inhibition Studies (e.g., Insulin-Degrading Enzyme)
No research was found regarding the inhibitory activity of this compound on any enzymes, including the insulin-degrading enzyme (IDE).
The inhibition of the insulin-degrading enzyme (IDE), a zinc-metalloprotease, is an area of interest for the potential treatment of type 2 diabetes. core.ac.uknih.gov Research in this area has led to the rational design of potent and selective peptide-based inhibitors of IDE. core.ac.uk While the imidazole moiety is a key component in some biologically active molecules that modulate enzyme activity, no link has been established between this compound and IDE inhibition. nih.gov Broader research into benzimidazole-linked sulfonamide derivatives has identified inhibitors for other enzymes, such as the V600E-mutated BRAF kinase, which is relevant in cancer therapy. nih.gov
Receptor Agonist/Antagonist Profiling (e.g., 5-HT7R)
Research into the receptor binding profile of this compound and related structures has often focused on the serotonin (B10506) (5-HT) system, with the 5-HT7 receptor being a prominent target. nih.gov The 5-HT7 receptor is implicated in a variety of central nervous system (CNS) processes, and its modulation is a key strategy in the development of treatments for depression, schizophrenia, and other neuropsychiatric disorders. nih.govnih.gov
5-HT7 receptor antagonists, in particular, have shown antidepressant-like effects in preclinical models. nih.gov Many imidazole and benzimidazole derivatives have been investigated for their activity at serotonin receptors. mdpi.com While direct antagonist profiling for this compound is not extensively detailed in the available literature, the activity of analogous compounds suggests a potential interaction. For instance, aryl biphenyl-3-ylmethylpiperazines have been designed and evaluated as selective 5-HT7 receptor antagonists. researchgate.net The compound 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine emerged as a potent binder to the 5-HT7 receptor, and its antagonist properties were confirmed in functional assays. researchgate.net
The 5-HT7 receptor is known to have constitutive activity, meaning it is active even without binding to an agonist. nih.gov Consequently, many compounds classified as antagonists actually behave as inverse agonists, reducing the receptor's basal activity level. nih.gov Studies on various 5-HT7 receptor antagonists have demonstrated their inverse agonist properties across different human splice variants of the receptor (5-HT7a, 5-HT7b, and 5-HT7c). nih.gov
Mechanism of Action Elucidation at Cellular and Molecular Levels
The mechanisms through which this compound and its chemical relatives exert their effects are multifaceted, involving the modulation of specific cellular signaling pathways and direct interactions with essential macromolecules.
The primary signaling pathway associated with the 5-HT7 receptor involves the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov Beyond this canonical pathway, the 5-HT7 receptor can also activate the extracellular signal-regulated kinase (ERK) pathway via a Ras G protein-dependent mechanism. nih.gov This activation of ERK is significant for hippocampal function and has been linked to depression. nih.gov
Furthermore, research on other benzimidazole derivatives has revealed modulation of different pathways. For example, the pyrazole-benzimidazole derivative AT9283 has been shown to inhibit the spleen tyrosine kinase (Syk)-dependent signaling pathway. biomolther.org This inhibition suppresses the degranulation and cytokine secretion in mast cells, which are key events in allergic responses. biomolther.org
Benzimidazole derivatives have been shown to interact with various cellular macromolecules, including proteins (enzymes) and nucleic acids (DNA). The nature of these interactions is crucial to their biological activity.
Protein Interaction: A common mechanism for benzimidazole-based compounds is enzyme inhibition. For example, certain derivatives act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism. In another study, novel diflapolin (B1670557) derivatives containing a benzimidazole subunit were found to interact with the active site of soluble epoxide hydrolase (sEH). nih.gov The active site of sEH features a catalytic triad (B1167595) of amino acids (Tyr466, Tyr383, and Asp335) that forms hydrogen bonds with the urea (B33335) moiety of the inhibitor. nih.gov This specific interaction is critical for the inhibitory activity. nih.gov
DNA Interaction: Some related compounds, like bis-imidazolium salts, are structurally similar to the depsipeptide echinomycin. nih.gov Echinomycin is known to act as a bis-intercalator, inserting itself between DNA base pairs. nih.gov This suggests a potential mechanism for some imidazole derivatives to interfere with DNA synthesis and replication, contributing to their observed antimicrobial or anticancer effects. nih.gov
The antimicrobial properties of some benzimidazole compounds have been attributed to their ability to disrupt the integrity of microbial cell walls or membranes. This mechanism involves interfering with cell wall synthesis or inhibiting essential enzymes within the microbial cells, leading to a loss of structural integrity and cell death.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds to enhance potency and selectivity. For analogues of this compound, research has focused on modifying various parts of the molecular scaffold. nih.govmdpi.com
Modifications to the imidazole ring and its substituents play a critical role in determining the pharmacological activity of this class of compounds. The position and nature of these substituents can significantly influence receptor affinity and functional activity. nih.gov
In one SAR study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which feature a related structural motif, the placement of a methyl group on the pyrimidine ring was found to be critical for potency. acs.org Adding a methyl group at the 5-position resulted in a two-fold increase in potency, while moving it to the 6-position caused a three-fold decrease. acs.org
Another study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues investigated the replacement of a methyl group on the carbon bridge connecting the naphthalene (B1677914) and imidazole rings. nih.gov The results showed that the nature of this substituent and its chirality are crucial for maintaining potent alpha-2-adrenoceptor activity and selectivity. nih.gov Similarly, SAR studies on diflapolin derivatives revealed that replacing a benzothiazole (B30560) core with a benzimidazole was a key modification, and the presence of a methyl group near the urea moiety was beneficial for activity. nih.gov These findings highlight that even minor changes to the substituents on or near the imidazole ring can have a profound impact on the compound's biological profile.
Variation of Benzylamine Moiety and Linker Region
In the field of medicinal chemistry, the benzylamine moiety is a common scaffold that is frequently modified to explore and optimize the interaction of a molecule with its biological target. For compounds structurally related to this compound, variations in the benzylamine portion and the linker connecting it to another chemical entity, such as the imidazole ring, are critical for determining biological activity.
Research on various classes of inhibitors has shown that the substitution pattern on the phenyl ring of the benzylamine can significantly influence potency and selectivity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 4-position of the benzylamine with a phenyl ring was well-tolerated and allowed for the synthesis of diverse analogues. acs.org This suggests that for this compound, modifications on the benzyl ring could be a fruitful area for SAR studies.
The nature and length of the linker region are also crucial. In a study on pyrrole/imidazole polyamides, it was found that a C-3 aliphatic linker tethered to an aromatic group through an oxime linkage enhanced the potency of the compounds. Similarly, for a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives, compounds with a propylamine (B44156) linker showed higher activity compared to their ethylamine (B1201723) counterparts. nih.gov These findings underscore that the length and chemical nature of the linker can significantly impact biological efficacy by affecting the molecule's conformation and ability to bind to its target.
Table 1: Illustrative Examples of Linker and Benzylamine Moiety Variations in Related Heterocyclic Compounds
| Series | Linker Variation | Impact on Activity | Reference |
| Pyrrole/Imidazole Polyamides | C-3 aliphatic linker with oxime linkage | Enhanced potency | |
| Benzimidazolyl-pyrimidin-2-amine Sulfonamides | Propylamine vs. Ethylamine | Propylamine linker showed higher activity | nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amines | Substitution at 4-position of benzylamine | Tolerated and allowed for diverse analogues | acs.org |
This table is for illustrative purposes and the compounds listed are not direct analogues of this compound.
Impact of Functional Groups on Efficacy and Selectivity
The introduction of various functional groups onto a core scaffold is a fundamental strategy in drug discovery to fine-tune the pharmacological properties of a lead compound. For imidazole and benzylamine-containing molecules, the electronic and steric properties of these functional groups play a pivotal role in their interaction with biological targets, thereby affecting their efficacy and selectivity.
In a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, it was observed that electron-withdrawing groups, such as fluoro, chloro, and trifluoromethyl groups, enhanced the inhibitory activity against V600E-BRAF kinase. nih.gov Conversely, bulky groups like bromo and naphthyl led to a decrease in activity. nih.gov This highlights a common trend where the electronic nature and size of a substituent can dictate the strength of interaction with a target protein.
For a different class of compounds, N-(thiazol-2-yl)-benzamide analogues, modifications on the phenyl ring also showed a clear structure-activity relationship. For example, a 3-fluorophenyl analogue was found to be a potent antagonist of the Zinc-Activated Channel (ZAC), while the introduction of methyl, ethoxy, or acetyl groups at the same position decreased activity. nih.gov This demonstrates that even subtle changes in the functional groups can have a profound impact on biological activity and selectivity.
Table 2: Effect of Functional Group Substitution on Activity in Related Compound Series
| Compound Series | Functional Group Modification | Observed Effect | Reference |
| Benzimidazolyl-pyrimidin-2-amine Sulfonamides | Electron-withdrawing groups (e.g., -F, -Cl, -CF3) | Enhanced activity | nih.gov |
| Benzimidazolyl-pyrimidin-2-amine Sulfonamides | Bulky groups (e.g., -Br, naphthyl) | Decreased activity | nih.gov |
| N-(thiazol-2-yl)-benzamide Analogues | 3-Fluoro on phenyl ring | Potent antagonism | nih.gov |
| N-(thiazol-2-yl)-benzamide Analogues | 3-Methyl, 3-ethoxy, or 3-acetyl on phenyl ring | Decreased activity | nih.gov |
This table is for illustrative purposes and the compounds listed are not direct analogues of this compound.
Development of Pharmacophores
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. The development of such models is a key step in rational drug design and virtual screening for new active compounds. For classes of compounds related to this compound, pharmacophore models have been developed to understand their interaction with various biological targets.
A review on imidazole-containing compounds highlighted that the imidazole ring can act as a ring aromatic or hydrophobic center depending on the substitution pattern. tci-thaijo.org When substituted with a benzene ring, it can act as a hydrogen bond donor. tci-thaijo.org This versatility makes the imidazole moiety a valuable component in pharmacophore design.
In a study on substituted benzothiazole/benzimidazole derivatives as dihydrofolate reductase (DHFR) inhibitors, a pharmacophore model was developed. The best model consisted of two hydrogen bond acceptors, a hydrophobic aliphatic feature, and a ring aromatic feature. ijpsr.info This model was then used to guide the synthesis of new, more potent inhibitors. ijpsr.info
Pharmacokinetic and Toxicological Research Methodologies
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
In vitro ADME studies form the foundation of pharmacokinetic profiling, offering early insights into a compound's viability. These assays are designed to assess key properties that govern a drug's efficacy and safety. nih.gov
Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's absorption and distribution. The therapeutic potential of a compound can be limited by poor solubility. nih.gov Standard methodologies to assess this parameter involve determining the thermodynamic equilibrium solubility. In this process, the compound is incubated in buffer solutions at various pH values, typically for an extended period like 18 hours, to ensure equilibrium is reached. nih.gov The concentration of the dissolved compound in the supernatant is then quantified, often using techniques like UV absorption compared against a fully saturated solution in a solvent such as 1-propanol. nih.gov
While specific data for 3-(2-methyl-1H-imidazol-1-yl)benzylamine is not publicly available, studies on related imidazole-containing compounds illustrate the range of observed solubilities. For instance, the solubility of various imidazoles, benzimidazoles, and phenylimidazoles has been systematically measured in different organic solvents, highlighting how structural modifications affect this key property. researchgate.net
Table 1: Illustrative Aqueous Solubility Data for Related Imidazole (B134444) Compounds This table presents example data for different imidazole derivatives to illustrate the output of solubility assays. The data does not represent this compound.
| Compound | Solvent | Temperature (K) | Solubility (mol·L⁻¹) |
| 1H-Imidazole | Dichloromethane | 298.15 | Data not specified |
| 2-Methyl-1H-imidazole | Dichloromethane | 298.15 | Data not specified |
| Benzimidazole (B57391) | Dichloromethane | 298.15 | Data not specified |
| 2-Methylbenzimidazole | Dichloromethane | 298.15 | Data not specified |
| Source: Adapted from solubility studies on various imidazole compounds. researchgate.net |
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a compound's ability to permeate biological membranes, including the gastrointestinal tract and the blood-brain barrier. nih.govnih.gov It also influences plasma protein binding, tissue distribution, and interactions with metabolic enzymes. nih.gov
Lipophilicity can be determined through experimental methods, such as reversed-phase thin-layer chromatography (RP-TLC), or calculated using computational models. mdpi.com In RP-TLC, the retention factor (RM) of a compound is measured using various mobile phase compositions, and the value is extrapolated to a 100% aqueous phase to determine the RM0 parameter, which is then converted to a logP value. mdpi.com Computational tools provide predictions based on the molecule's structure. researchgate.net Research on diazaphenothiazine derivatives shows that isomeric forms can have significantly different lipophilicity values, underscoring the subtle influence of structure on this property. mdpi.com
Table 2: Example Lipophilicity Data for Structurally Related Compounds This table shows representative lipophilicity data for illustrative purposes. The data does not pertain to this compound.
| Compound Type | Compound ID | RM0 | logPTLC |
| 1,6-diazaphenothiazine | 3 | 2.872 | 3.027 |
| 1,8-diazaphenothiazine | 8 | 2.464 | 2.593 |
| Source: Adapted from lipophilicity studies on diazaphenothiazine derivatives. mdpi.com |
The metabolic stability of a compound is a key factor in determining its half-life and clearance from the body. nih.gov This is commonly assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.gov The assay involves incubating the test compound with human liver microsomes (HLM) or microsomes from other species (e.g., mouse, rat) in the presence of necessary cofactors like NADPH. nih.govrsc.org
The concentration of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated. nih.govrsc.org For example, studies on the imidazoline (B1206853) I2 receptor ligand B06 showed a half-life of 16.23 minutes in mouse liver microsomes, classifying it as a high-clearance compound. nih.gov Similarly, the metabolic stability of the drug pemigatinib (B609903) was evaluated in HLM, yielding a half-life of 27.29 minutes. rsc.org
Table 3: Representative Metabolic Stability Findings in Liver Microsomes This table provides example data from metabolic stability assays on other compounds to illustrate the methodology. The data is not for this compound.
| Compound | Microsome Source | Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification |
| B06 | Mouse Liver Microsomes | 16.23 | 153.7 | High Clearance |
| Pemigatinib | Human Liver Microsomes | 27.29 | 25.40 | Moderate Clearance |
| Source: Adapted from studies on B06 nih.gov and Pemigatinib. rsc.org |
Assessing a compound's potential to inhibit cytochrome P450 (CYP450) enzymes is crucial for predicting drug-drug interactions. nih.gov The imidazole moiety, present in this compound, is known to interact with the heme iron of CYP enzymes, which can lead to inhibition. nih.gov
CYP inhibition profiling is conducted using a panel of cDNA-expressed human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govresearchgate.net Specific probe substrates for each isozyme are incubated with the enzymes in the presence of varying concentrations of the test compound. researchgate.net The ability of the compound to inhibit the metabolism of the probe substrate is measured, and the inhibition constant (Ki) is determined. nih.gov Studies on antifungal agents with an imidazole moiety have shown that these compounds can be potent, nonselective inhibitors of multiple P450s, with Ki values in the low micromolar or even nanomolar range. nih.gov
Table 4: Example CYP450 Inhibition Data for Imidazole-Containing Compounds This table illustrates the type of data generated from CYP450 inhibition assays using antifungal imidazole derivatives as examples. It does not represent data for this compound.
| Inhibitor | CYP Isozyme | Inhibition Constant (Ki) (µM) |
| Sulconazole | CYP2C9 | 0.01 |
| Clotrimazole (B1669251) | CYP3A4 | 0.02 |
| Miconazole | CYP2B6 | 0.05 |
| Tioconazole | CYP1A2 | 0.4 |
| Ketoconazole | CYP3A4 | Data not specified |
| Source: Adapted from a study on the inhibition of cytochromes P450 by antifungal imidazole derivatives. nih.govresearchgate.net |
The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), affects its distribution and availability to reach its therapeutic target. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov
Common methods to determine plasma protein binding include equilibrium dialysis and ultrafiltration. nih.gov In these assays, the compound is incubated with plasma, and then the bound and unbound fractions are separated by a semi-permeable membrane. The concentration of the compound in the protein-free fraction (ultrafiltrate) is measured to calculate the percentage of unbound drug. Research has shown that many compounds, including those with imidazole scaffolds, can exhibit substantial protein binding (>95%). nih.govnih.gov
In Vivo Pharmacokinetic Profiling
Following promising in vitro data, in vivo pharmacokinetic (PK) studies are conducted in animal models, such as rats, to understand how a compound behaves in a whole organism. nih.gov These studies provide essential data on the complete ADME profile.
A typical in vivo PK study involves administering the compound through different routes, commonly intravenous (i.v.) and oral (p.o.) gavage, to separate groups of animals. nih.gov Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours). nih.gov Plasma is separated from the blood and analyzed by LC-MS/MS to determine the drug concentration at each time point.
From the plasma concentration-time curve, key pharmacokinetic parameters are calculated:
Cmax : The maximum plasma concentration achieved.
tmax : The time at which Cmax is reached.
t1/2 : The elimination half-life, or the time it takes for the plasma concentration to decrease by half.
AUC (Area Under the Curve) : A measure of total drug exposure over time. nih.gov
By comparing the AUC from oral and intravenous administration, the compound's absolute oral bioavailability can be determined. While specific in vivo data for this compound is not available in the public domain, this methodological approach is standard for characterizing novel chemical entities.
Bioavailability Studies
Bioavailability refers to the fraction of an administered compound that reaches the systemic circulation. Methodologies to determine this often involve both in vitro and in vivo models.
In Silico and In Vitro Models: Before animal testing, computational (in silico) tools are frequently used to predict ADME properties. Models based on a compound's physicochemical characteristics, such as lipophilicity (LogP) and water solubility (LogS), can offer initial bioavailability estimates. aip.org For instance, in silico studies on various imidazole derivatives predict that compounds with a LogP below 5 and high water solubility are likely to have good absorption and distribution. aip.orgresearchgate.net A common in vitro method is the Caco-2 cell permeability assay. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. The rate at which a compound crosses this monolayer is used to predict its oral absorption. Studies on 2-piperazine-alpha-isopropylbenzylamine derivatives, for example, used Caco-2 monolayers to assess permeability, finding that many larger molecules exhibited low permeability and were subject to high efflux. nih.gov
In Vivo Animal Studies: The definitive assessment of bioavailability is conducted in animal models, typically rats or mice. After administration (e.g., oral and intravenous), blood samples are collected at various time points. The concentration of the compound in plasma is measured using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). columbia.edu By comparing the area under the concentration-time curve (AUC) for oral versus intravenous administration, the absolute bioavailability can be calculated. For example, a study on novel histamine (B1213489) H(3) receptor antagonists based on an imidazole template demonstrated excellent oral plasma levels in rats and monkeys, confirming their bioavailability. numberanalytics.com
Distribution and Excretion Patterns
Understanding where a compound distributes in the body and how it is eliminated is crucial for assessing potential target organ toxicity and determining dosing regimens.
Tissue Distribution: Following administration in animal models, tissue distribution studies are performed by collecting various organs and tissues (e.g., liver, kidney, brain, fat) at different times. The concentration of the compound and its metabolites in these tissues is quantified to understand its distribution profile. For some benzylamine (B48309) derivatives, pharmacokinetic studies in mice have been conducted to specifically assess properties like brain penetration. nih.gov
Metabolism and Excretion: Metabolism studies aim to identify the major metabolic pathways and the resulting metabolites. This is typically done using liver microsomes or hepatocytes in vitro, followed by in vivo analysis of plasma, urine, and feces. For instance, studies on a pyrazolo[1,5-d] aip.orgfda.govnih.govtriazine compound, which contains a methyl-1H-triazol moiety structurally related to the methyl-1H-imidazol group, identified that a primary metabolic route was oxidation via aldehyde oxidase. tandfonline.com The identification of metabolites is critical, as they can be more or less active or toxic than the parent compound. Excretion is primarily studied by analyzing the presence of the compound and its metabolites in urine and feces over time to determine the main routes and rate of elimination from the body.
Mechanistic Toxicology Studies
Toxicology studies are designed to identify potential adverse effects of a compound. Mechanistic studies specifically aim to understand how a compound exerts toxicity at a cellular and molecular level.
In Vitro Cytotoxicity and Cell Viability Assays (beyond efficacy)
Cytotoxicity assays are fundamental for initial toxicological screening, providing data on the concentrations at which a compound causes cell death. These are performed on various cell lines, often chosen for their relevance to potential target organs, such as liver cell lines (HepG2, HepaRG) for hepatotoxicity. aip.orgresearchgate.net
Common methodologies include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. mdpi.com
Neutral Red Uptake (NRU) Assay: This method assesses the viability of cells based on their ability to take up and store the supravital dye neutral red in their lysosomes. nih.gov
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged. Measuring LDH activity in the medium is a common indicator of cytotoxicity and cell lysis.
The results are typically expressed as an IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Example Cytotoxicity Data for Azole Derivatives in Liver Cell Lines Note: This data is for illustrative purposes and does not represent the target compound.
| Compound | Cell Line | Exposure Time | IC50 (µM) | Source |
|---|---|---|---|---|
| Ketoconazole | HepG2 | 24 hours | 50 | aip.org |
| Posaconazole | HepG2 | 24 hours | 20 | aip.org |
| Ketoconazole | HepaRG | 72 hours | 100 | aip.org |
Hemolytic Potential Assessment
The hemolytic potential of a compound is its ability to damage red blood cells (erythrocytes), leading to the release of hemoglobin. This is a critical toxicological endpoint, as hemolysis can lead to anemia and organ damage.
The standard methodology involves:
Preparation of Erythrocyte Suspension: Freshly collected blood (often from rats or humans) is washed with a buffered saline solution to isolate the red blood cells. nih.gov
Incubation: The erythrocyte suspension is incubated with various concentrations of the test compound for a specific period. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (saline buffer) are included. nih.govdocumentsdelivered.com
Measurement: After incubation, the samples are centrifuged to pellet intact cells. The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
Calculation: The percentage of hemolysis is calculated relative to the positive control.
In a study of newly synthesized imidazole-based heterocycles, compounds were evaluated for their ability to inhibit free radical-induced erythrocyte hemolysis, demonstrating the application of this assay in assessing both direct toxicity and protective antioxidant effects. nih.govdocumentsdelivered.com
Genotoxicity and Mutagenicity Screening
Genotoxicity tests are designed to detect compounds that can damage DNA, which can lead to mutations and potentially cancer. A standard battery of tests is typically required by regulatory agencies to assess this risk. fda.govnih.gov
Key methodologies include:
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for mutagenicity. It uses specialized strains of bacteria (e.g., Salmonella typhimurium) that cannot synthesize the amino acid histidine. dovepress.comnews-medical.net The bacteria are exposed to the test compound, and the assay measures the rate at which they revert (mutate) back to a state where they can produce histidine, which is an indicator of the compound's mutagenic potential. dovepress.com
In Vitro Mammalian Cell Assays: These tests assess chromosomal damage in mammalian cells. Common assays include the in vitro micronucleus test and the chromosomal aberration test. numberanalytics.comnews-medical.net The micronucleus test identifies small, secondary nuclei formed from chromosome fragments or whole chromosomes left behind during cell division, indicating genetic damage. dovepress.com
In Vivo Genotoxicity Assays: If in vitro tests are positive or equivocal, in vivo tests are conducted. The most common is the rodent bone marrow micronucleus test, which evaluates chromosomal damage in the hematopoietic cells of a living animal, providing a more comprehensive assessment that includes metabolic effects. fda.gov
A study on a series of nitroimidazoles used the comet assay (single-cell gel electrophoresis) to evaluate DNA damage and the Salmonella/Microsome assay to screen for mutagenicity, illustrating how different substituents on the imidazole ring can influence genotoxic activity. nih.gov
Table 2: Standard Battery of Genotoxicity Tests Note: This table outlines the standard testing strategy, not results for a specific compound.
| Test Type | Assay | Endpoint Measured | Purpose |
|---|---|---|---|
| In Vitro | Bacterial Reverse Mutation (Ames Test) | Gene mutation | Detects point mutations and frameshifts |
| In Vitro | Mammalian Cell Micronucleus Test | Chromosomal damage (clastogenicity & aneugenicity) | Detects chromosome breakage and loss |
Analytical Method Development and Validation for 3 2 Methyl 1h Imidazol 1 Yl Benzylamine
Chromatographic Techniques Development
Chromatographic methods are central to the separation and quantification of 3-(2-methyl-1H-imidazol-1-yl)benzylamine from related substances and impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Gas Chromatography (GC) may also be considered.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an HPLC method involves careful optimization of the stationary phase, mobile phase, and detector to achieve the desired separation and sensitivity.
The choice of stationary and mobile phases is critical for achieving optimal separation. For imidazole-containing compounds, reversed-phase HPLC is a common approach.
Stationary Phase: A C8 or C18 column is typically selected for the analysis of imidazole (B134444) derivatives. These non-polar stationary phases provide good retention and separation of moderately polar compounds like this compound. A study on the simultaneous determination of four imidazole anti-infective drugs utilized a Thermo Scientific® BDS Hypersil C8 column (5 µm, 250 × 4.6 mm) for effective separation. nih.govresearchgate.net Another method for benzimidazole (B57391) derivatives employed a Nucleosil C8 column. nih.gov
Mobile Phase: The mobile phase for reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). The selection of the organic solvent and the pH of the buffer are crucial for optimizing the retention and peak shape of the analyte.
For instance, a mobile phase composed of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to a pH of 3.20 with ortho-phosphoric acid has been successfully used for the separation of imidazole compounds. nih.govresearchgate.net In another application for benzimidazole derivatives, a gradient system with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at pH 4.5 was employed. nih.gov The use of methanol is sometimes preferred over acetonitrile due to better resolution and shorter retention times for certain imidazole compounds. nih.govresearchgate.net
Table 1: HPLC Stationary and Mobile Phase Parameters for Imidazole Derivatives
| Parameter | Selection 1 | Selection 2 |
|---|---|---|
| Stationary Phase | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) nih.govresearchgate.net | Nucleosil C8 nih.gov |
| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 nih.govresearchgate.net | Gradient with Acetonitrile and Phosphate buffer, pH 4.5 nih.gov |
| Flow Rate | 1.0 mL/min researchgate.net | Not Specified |
High-Performance Liquid Chromatography (HPLC) Method Development
Detector Selection (e.g., UV, PDA, Mass Spectrometry)
The choice of detector depends on the chromophoric properties of the analyte and the required sensitivity and selectivity.
UV/PDA Detector: Due to the presence of the imidazole and benzyl (B1604629) groups, this compound is expected to exhibit significant UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is commonly used. The detection wavelength is selected based on the UV spectrum of the compound to achieve maximum sensitivity. For a range of imidazole-based drugs, a detection wavelength of 300 nm was found to be suitable. nih.govresearchgate.net For other benzimidazole derivatives, detection has been performed at 254 nm and 288 nm. nih.gov The benzylamine (B48309) moiety itself shows absorption maxima at approximately 206 nm and 256 nm. sielc.com
Mass Spectrometry (MS) Detector: For higher selectivity and sensitivity, and for structural elucidation of impurities, an MS detector can be coupled with HPLC (LC-MS). This is particularly useful for analyzing complex mixtures and for identifying unknown degradation products. Fast separation of imidazole derivatives has been achieved using UHPLC-MS with a heated electrospray ionization (HESI) source. wiley.com
Table 2: HPLC Detector Parameters for Imidazole and Benzylamine Derivatives
| Detector Type | Wavelength/Mode | Application Reference |
|---|---|---|
| UV/DAD | 300 nm | Analysis of imidazole anti-infective drugs nih.govresearchgate.net |
| UV | 254 nm / 288 nm | Determination of benzimidazole derivatives nih.gov |
| UV | 206 nm / 256 nm | Benzylamine analysis sielc.com |
| Mass Spectrometry | Heated Electrospray Ionization (HESI) | Quantification of imidazole derivatives wiley.com |
Gas Chromatography (GC) Considerations (if applicable)
Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the polarity and relatively high boiling point of this compound, direct analysis by GC can be challenging.
However, GC analysis can be made feasible through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For primary and secondary amines like benzylamines, derivatization is a common strategy to improve chromatographic performance. researchgate.net
One such derivatization technique is acylation, for example, by reacting the amine with heptafluorobutyric anhydride (B1165640) to form a more volatile and detectable derivative. researchgate.net Another approach is benzylation, which has been shown to improve the GC-MS profiles of low molecular weight N,N-disubstituted ethanolamines. nih.gov Silylation is also a widely used derivatization method that reduces polarity and increases volatility by replacing active hydrogens with trimethylsilyl (B98337) groups. researchgate.net
While GC may not be the primary method of choice, these derivatization strategies offer a viable pathway should GC analysis be required, for instance, for the detection of volatile impurities.
Spectroscopic Analytical Methods
Spectroscopic methods, particularly UV-Vis spectrophotometry, provide a simpler and more rapid approach for the quantification of this compound, especially in bulk drug samples or simple formulations.
UV-Vis spectrophotometry is based on the principle of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. The development of a spectrophotometric method involves the selection of an appropriate solvent and the determination of the wavelength of maximum absorbance (λmax).
The extended π-conjugated system formed by the aromatic benzyl ring and the imidazole heterocycle in this compound suggests that it will have characteristic UV absorption bands. Similar compounds, such as [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride, typically show strong absorption in the 250-280 nm region. Benzylamine itself exhibits absorption maxima around 206 nm and 256 nm in an acidic mobile phase. sielc.com For a series of imidazole anti-infective drugs, the λmax values were observed between 288 nm and 312 nm. nih.gov
The development of a UV-Vis method would involve dissolving the compound in a suitable solvent, such as methanol or a buffered aqueous solution, and scanning the absorbance from approximately 200 to 400 nm to identify the λmax. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
Coordination Chemistry and Material Science Applications of 3 2 Methyl 1h Imidazol 1 Yl Benzylamine
Ligand Properties and Coordination Modes
3-(2-methyl-1H-imidazol-1-yl)benzylamine possesses distinct features that define its properties as a ligand. The molecule contains two primary nitrogen donor atoms: the unsubstituted nitrogen atom (N3) of the imidazole (B134444) ring and the nitrogen atom of the aminomethyl group attached to the benzene (B151609) ring. This structure allows it to function as a bidentate chelating ligand, forming a stable ring structure with a central metal ion.
The coordination typically involves the nitrogen of the imidazole ring and the nitrogen of the benzylamine (B48309) group. ekb.eg The presence of a methyl group at the C2 position of the imidazole ring can induce steric effects that influence the geometry of the resulting metal complex. The flexible benzyl (B1604629) group allows the ligand to adapt to the preferred coordination geometry of various metal ions, which can range from tetrahedral to square planar to octahedral, depending on the metal and the presence of other co-ligands. rsc.orgnih.gov The combination of a five-membered imidazole ring and a flexible benzylamine arm makes it a versatile building block for constructing diverse coordination architectures. mdpi.com
Synthesis of Metal Complexes (e.g., Zn(II) complexes)
The synthesis of metal complexes involving ligands similar to this compound is typically achieved through straightforward reaction methods. A common approach involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov
For instance, to synthesize a Zn(II) complex, this compound would be dissolved in a solvent like ethanol (B145695) or methanol (B129727). nih.gov A solution of a zinc salt, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297) (Zn(CH₃COO)₂), dissolved in the same solvent is then added to the ligand solution. nih.govnih.gov The mixture is typically stirred at room temperature or refluxed for several hours to ensure the completion of the reaction. nih.gov The resulting metal complex often precipitates from the solution upon cooling or after reducing the solvent volume. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. This general procedure can be adapted for a variety of metal ions, including Cu(II), Ni(II), and Co(II). nih.govekb.eg
Table 1: Representative Synthesis Conditions for Imidazole-based Metal Complexes
| Metal Ion | Metal Salt | Solvent | Reaction Condition | Reference |
|---|---|---|---|---|
| Zn(II) | Zn(CH₃COO)₂ | Ethanol/DMF | Stirring, Room Temp | nih.gov |
| Cu(II) | Cu(CH₃COO)₂·H₂O | Ethanol | Stirring, Room Temp | nih.gov |
| Cr(III) | CrCl₃·6H₂O | Ethanol | Boiling Ethanol | nih.gov |
| Ni(II) | Ni(CH₃COO)₂·4H₂O | Ethanol/DMF | Stirring, Room Temp | nih.gov |
Structural Characterization of Complexes
The structures of metal complexes derived from imidazole-based ligands are elucidated using a combination of spectroscopic and analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the coordination of the ligand to the metal ion. In the FT-IR spectrum of a complex of this compound, shifts in the vibrational frequencies of the C=N bond in the imidazole ring and the N-H bonds of the amine group, compared to the free ligand, would indicate their involvement in coordination. nih.govekb.eg The appearance of new, lower frequency bands can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (like those of Zn(II)). Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms upon complexation provide evidence of the ligand-metal interaction. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The appearance of d-d transition bands in the visible region for complexes of transition metals like Cu(II) or Co(II) is indicative of the specific geometry (e.g., octahedral or tetrahedral). mdpi.comnih.gov
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition. nih.gov
Enhanced Biological Activity of Metal Complexes
A significant area of interest is the enhanced biological activity observed in metal complexes compared to the free ligands. Imidazole and benzimidazole (B57391) derivatives are known to possess a range of biological activities, and chelation with metal ions can amplify these properties. nih.govnih.gov
Studies on various metal complexes with imidazole- and benzimidazole-containing ligands have consistently shown that the complexes exhibit superior antimicrobial and anticancer activities. rsc.orgnih.govmdpi.com For example, Zn(II) and Ag(I) complexes have been reported to be particularly effective against certain human cancer cell lines, such as breast cancer (MDA-MB-231). nih.gov The enhanced activity is often explained by chelation theory. Upon coordination, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor nitrogen atoms of the ligand. This increases the lipophilicity of the complex, which facilitates its diffusion across the lipid layers of cell membranes, ultimately leading to higher efficacy. mdpi.com The metal complexes may then interfere with vital cellular processes, such as DNA replication or enzyme activity, leading to cell death. researchgate.net
Table 2: Example of Anticancer Activity (IC₅₀ values in µM) for Related Metal Complexes
| Compound | A549 (Lung) | MDA-MB-231 (Breast) | PC3 (Prostate) | Reference |
|---|---|---|---|---|
| Zn(II) Complex (C1) | <10.4 | <10.4 | <10.4 | nih.gov |
| Zn(II) Complex (C3) | <10.4 | <10.4 | <10.4 | nih.gov |
Potential in Functional Materials and Catalysis
The unique structural characteristics of ligands like this compound make their metal complexes promising candidates for applications in materials science and catalysis.
Functional Materials: The ability of this bidentate ligand to bridge metal centers can be exploited to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com By combining this ligand with other co-ligands, such as dicarboxylates, it is possible to create extended 1D, 2D, or 3D structures. mdpi.com These materials are of interest for their potential applications in gas storage, separation, and sensing, owing to their tunable porosity and functionality. The imidazole moiety is a common building block in the design of stable CPs. mdpi.com
Catalysis: Imidazolium (B1220033) salts, which are derivatives of imidazole, are precursors to N-heterocyclic carbenes (NHCs). nih.govresearchgate.net NHC-metal complexes are a highly important class of catalysts in organic synthesis, known for their efficiency in a wide range of reactions, including cross-coupling and cycloaddition reactions. nih.govbeilstein-journals.org The this compound ligand could potentially be modified to form such NHC complexes, opening up applications in catalysis. Furthermore, metal complexes of imidazole derivatives themselves can act as catalysts for various chemical transformations, such as oxidation reactions. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-methyl-1H-imidazol-1-yl)benzylamine, and how can reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-aminobenzyl derivatives with 2-methylimidazole under acidic or basic conditions. Key factors include:
- Leaving groups : Acyl chlorides (e.g., m-toluoyl chloride) enhance reactivity compared to carboxylic acids .
- Temperature : Elevated temperatures (e.g., reflux in polyphosphoric acid) favor cyclization to benzimidazoles, requiring controlled conditions to avoid byproducts .
- Protonating agents : Excess HCl or H₂SO₄ can stabilize intermediates but may promote undesired side reactions .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., imidazole proton shifts at δ 7.0–7.5 ppm; benzylamine CH₂ signals at δ 3.8–4.2 ppm). Discrepancies between experimental and computed data may arise from solvent effects or tautomerism .
- X-ray crystallography : SHELXL is widely used for refinement, particularly for resolving disorder in flexible groups (e.g., benzylamine side chains). Hydrogen bonding networks involving the imidazole ring should be carefully modeled .
- IR : Stretching frequencies for N-H (≈3400 cm⁻¹) and C=N (≈1600 cm⁻¹) validate imidazole incorporation .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and predicted spectral data for imidazole-containing benzylamines?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to simulate NMR chemical shifts. Compare with experimental data to identify conformational differences (e.g., imidazole ring puckering) .
- Solvent modeling : Include solvent effects (e.g., PCM for DMSO or CDCl₃) to improve agreement between computed and observed spectra .
- Tautomer analysis : Evaluate energy differences between imidazole tautomers (e.g., 1H vs. 3H forms) using Gibbs free energy calculations .
Q. What strategies mitigate crystallographic disorder in metal-organic frameworks (MOFs) incorporating this compound as a ligand?
- Methodological Answer :
- Coordination geometry : The compound’s imidazole nitrogen can act as a monodentate or bridging ligand. Disorder often arises from flexible benzylamine moieties. Use SHELXL’s PART instruction to model alternative conformations .
- Twinned data : For MOFs with pseudo-symmetry (e.g., SNUT-36), apply twin refinement protocols (HKLF 5 format) and validate with R₁/residual density maps .
- Thermal parameters : Constrain anisotropic displacement parameters (ADPs) for overlapping atoms to reduce overfitting .
Q. How does the electronic structure of this compound influence its catalytic performance in MOFs?
- Methodological Answer :
- Frontier orbital analysis : The imidazole ring’s HOMO contributes to metal-ligand charge transfer (MLCT). Methyl substitution stabilizes the HOMO, enhancing electron-donating capacity .
- Electrocatalysis : In SNUT-36, the ligand facilitates Ni(II) redox activity for oxygen evolution reactions (OER). Cyclic voltammetry (CV) and XPS validate oxidation states during catalysis .
- Steric effects : The 2-methyl group modulates ligand flexibility, affecting MOF porosity and substrate diffusion .
Data Contradiction Analysis
Q. How should researchers address conflicting results in reaction yields when synthesizing imidazole-benzylamine derivatives?
- Methodological Answer :
- Byproduct identification : Use LC-MS or GC-MS to detect cyclized benzimidazoles (common side products). Adjust stoichiometry of diamine precursors or reduce reaction time .
- Kinetic vs. thermodynamic control : Lower temperatures (≤80°C) favor amide formation, while higher temperatures promote cyclization. Monitor reaction progress via TLC .
- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, PPA) to optimize selectivity. Polyphosphoric acid accelerates cyclization but requires strict moisture control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
